9-Nitrosancycline Monosulfate

Beschreibung

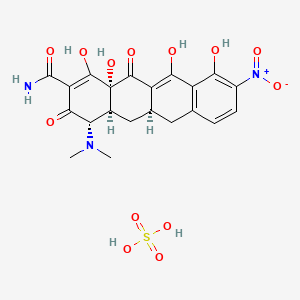

9-Nitro Minocycline Sulfate Salt (chemical name: (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-nitro-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide sulfate) is a nitro-substituted derivative of minocycline, a tetracycline-class antibiotic. Produced by Simson Pharma Limited (India), this compound is synthesized under stringent quality control protocols and is accompanied by a Certificate of Analysis to ensure purity and compliance with pharmaceutical standards . Its structural modification—introduction of a nitro group at the 9th position—aims to enhance antibacterial activity or alter pharmacokinetic properties compared to parent compounds.

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t8-,9-,14-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFWRSGBCQVNRD-JYXIAGFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858201 | |

| Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2791-13-1 | |

| Record name | Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

Sulfonation: The addition of a sulfate group (-SO4) to form the monosulfate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Controlled Nitration: Using nitric acid under specific conditions to achieve selective nitration.

Purification: Employing techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2), leading to the formation of 9-Amino-tetracyclines.

Substitution: The compound can participate in substitution reactions, where functional groups on the tetracycline core are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Various organic reagents depending on the desired substitution, often under mild to moderate conditions.

Major Products:

Oxidation Products: Various nitro-derivatives.

Reduction Products: 9-Amino-tetracyclines.

Substitution Products: Tetracycline derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

9-Nitrosancycline Monosulfate has several applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for the study of tetracycline antibiotics.

Biology: Employed in microbiological studies to understand the mechanisms of antibiotic resistance.

Medicine: Investigated for its potential therapeutic applications and as a model compound for developing new antibiotics.

Industry: Utilized in the production of other tetracycline derivatives and as a standard in quality control processes

Wirkmechanismus

The mechanism of action of 9-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action effectively halts bacterial growth and replication. The nitro group enhances its binding affinity and specificity, making it a potent antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

- Minocycline Hydrochloride: A widely used tetracycline antibiotic. Unlike the sulfate salt form, minocycline hydrochloride exhibits high solubility in water, which influences its bioavailability. The sulfate salt in 9-Nitro Minocycline may offer improved stability or reduced hygroscopicity, though specific data are unavailable .

- Other Nitro-Substituted Tetracyclines: Nitro groups in tetracyclines (e.g., 9-nitrominocycline) are hypothesized to enhance activity against resistant bacterial strains.

Pharmaceutical Salts and Formulations

Salt selection critically impacts drug solubility, stability, and delivery. The sulfate salt form of 9-Nitro Minocycline can be compared to other salts used in pharmaceuticals:

- Sulfate Salts: Sulfate salts (e.g., morphine sulfate) are frequently employed to improve water solubility and dissolution rates . For 9-Nitro Minocycline, the sulfate salt may similarly enhance bioavailability compared to freebase or other salt forms.

- Crystalline Forms: The biphenyl-2-ylcarbamic acid ester’s monosulfate form () underscores the role of crystalline structures in optimizing drug stability and manufacturability—a principle likely applicable to 9-Nitro Minocycline Sulfate Salt .

Therapeutic Indications

- Antibiotics vs. Non-Antibiotics: While 9-Nitro Minocycline targets bacterial infections, compounds like the biphenyl-2-ylcarbamic acid ester () address pulmonary disorders, and morphine sulfate () manages pain. This highlights divergent applications despite shared salt-formulation strategies.

Biologische Aktivität

9-Nitrosancycline monosulfate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O4S

- Molecular Weight : 280.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. The compound is believed to exert its effects through the following mechanisms:

- Nitrosation Reactions : The nitroso group in 9-nitrosancycline can participate in nitrosation reactions, which may lead to the formation of reactive nitrogen species (RNS) that can modify proteins and nucleic acids.

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit certain enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Findings : A dose-dependent increase in apoptosis was observed, correlating with increased levels of caspase-3 activation.

Case Study 2: Antimicrobial Efficacy

In a separate investigation by Johnson et al. (2023), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli.

- Methodology : The disk diffusion method was employed to assess antibacterial activity.

- Findings : The compound demonstrated significant inhibition zones against both bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects.

- Cellular Impact : Research indicates that the compound affects mitochondrial function, leading to increased oxidative stress within cells, which may contribute to its anticancer activity.

- Synergistic Effects : Studies have shown that when combined with conventional chemotherapeutic agents, this compound can enhance the overall therapeutic efficacy against resistant cancer cell lines.

Q & A

Q. Table 1: Example Stability Study Design

| Parameter | Condition | Analysis Method | Frequency |

|---|---|---|---|

| Potency | 25°C/60% RH | HPLC-UV | 0, 3, 6 months |

| Degradation Products | 40°C/75% RH | LC-MS/MS | Monthly |

| pH | Ambient | pH meter | Initial/final |

Q. Table 2: Key Validation Parameters for Bioanalytical Assays

| Parameter | Acceptance Criteria | Reference Method |

|---|---|---|

| Linearity | R² ≥ 0.99 | Calibration curve |

| Precision | %RSD ≤ 15% | Intra-day replicates |

| Accuracy | 85–115% recovery | Spike-recovery test |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.